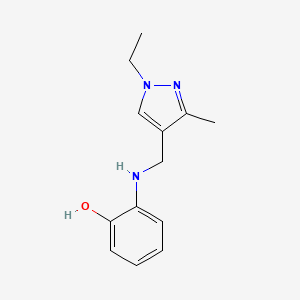

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol

Description

Properties

IUPAC Name |

2-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-3-16-9-11(10(2)15-16)8-14-12-6-4-5-7-13(12)17/h4-7,9,14,17H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKKMIQQKPSISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CNC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol typically involves multi-step organic reactions. One common method includes the alkylation of 1-ethyl-3-methyl-1H-pyrazole with a suitable halomethyl phenol derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated phenol derivatives.

Scientific Research Applications

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the pyrazole moiety can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogues:

Functional Group Analysis

- Phenol vs. Ethanolamine/Methoxyphenyl: The phenolic -OH in the target compound enables strong hydrogen bonding, which is absent in the ethanolamine derivative (D5, ) and the methoxyphenyl analogue (EN300-231867, ). This difference impacts solubility and crystal packing, as hydrogen-bonding networks are critical in supramolecular assembly .

- Pyrazole Substitution : The 3-methyl group on the pyrazole in the target compound contrasts with the 5-methyl isomer in D5 , altering steric hindrance and electronic distribution. This may affect reactivity in coupling reactions or coordination chemistry.

- Tertiary vs.

Research Findings and Implications

- Hydrogen Bonding and Crystallization: The phenolic -OH in the target compound likely forms robust O–H···N hydrogen bonds with the pyrazole nitrogen, as observed in similar systems . This contrasts with the weaker interactions in ethanolamine or methoxyphenyl derivatives.

- Steric Effects : The 3-methylpyrazole substituent in the target compound may hinder access to the amine group, reducing nucleophilicity compared to less hindered analogues.

Biological Activity

The compound 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol , with the CAS number 1172946-15-4, belongs to a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 224.28 g/mol. The structure features a phenolic group linked to a pyrazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 224.28 g/mol |

| CAS Number | 1172946-15-4 |

| InChI Key | HDYGUEBEJGUVBV-UHFFFAOYSA-N |

| Melting Point | Not available |

| Boiling Point | Not available |

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show effective inhibition against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for related pyrazole derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

In a comparative study, several pyrazole derivatives were tested for their antibacterial activity. The compound showed promising results against both Gram-positive and Gram-negative bacteria, with specific focus on its interaction with bacterial cell membranes and inhibition of cell wall synthesis.

The biological activity of pyrazole derivatives often involves interaction with specific enzymes or receptors within microbial cells. For example, docking studies have suggested that these compounds may target the active sites of enzymes such as meprin α and β, which are involved in various physiological processes . This interaction could lead to the inhibition of microbial growth by disrupting essential metabolic pathways.

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of pyrazole derivatives has also been documented. Compounds within this class have shown efficacy against Candida albicans and other fungal strains, with MIC values indicating moderate to high activity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrazole compounds has revealed that modifications at certain positions can significantly enhance their biological activity. For instance, substituents on the phenolic ring can influence the compound's ability to penetrate microbial membranes and interact with target sites .

Comparative Analysis with Other Compounds

| Compound Name | MIC (mg/mL) | Activity Type |

|---|---|---|

| 2-Amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid | 0.005 | Antibacterial |

| 2-{[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol | 0.007 | Antifungal |

| Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol)]methyl}phenyl propanoate | 0.010 | Antimicrobial |

Q & A

Q. What are the optimized synthetic routes for 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation of pyrazole derivatives with aminophenol precursors. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dimethyl sulfoxide) or ethanol are preferred to stabilize intermediates .

- Catalysts : Palladium on carbon or acetic acid can accelerate coupling reactions .

- Temperature : Reflux conditions (70–90°C) are often employed to drive reactions to completion .

- Purification : Column chromatography or recrystallization is used to isolate the final product. Yields are typically reported between 50–75%, depending on the stepwise efficiency .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H and 13C NMR are critical for verifying the presence of the pyrazole ring, ethyl/methyl substituents, and the aminophenol moiety. For example, the methylene (-CH2-) group bridging the pyrazole and phenol resonates at δ 3.8–4.2 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% is standard for biological assays) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 262.1452) .

Q. How can researchers mitigate common impurities during synthesis?

- Byproducts : Unreacted starting materials (e.g., pyrazole intermediates) or over-alkylated products may form. These are minimized by strict stoichiometric control and stepwise TLC monitoring .

- Oxidation : The phenol group is susceptible to oxidation; inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) are recommended during storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aminophenol-pyrazole scaffold in nucleophilic substitutions?

The electron-rich pyrazole ring and the phenolic -OH group create a bifunctional system:

- Pyrazole ring : The N-ethyl and 3-methyl groups enhance steric hindrance, directing substitutions to the methylene-linked amino group .

- Aminophenol moiety : The -NH- bridge facilitates intramolecular hydrogen bonding, stabilizing transition states in reactions with electrophiles (e.g., acyl chlorides) .

Kinetic studies using deuterated solvents (e.g., D2O) can elucidate proton transfer mechanisms .

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity?

Comparative studies with analogs reveal:

- Halogenation : Introducing Cl or F at the pyrazole 5-position increases lipophilicity, enhancing membrane permeability in cell-based assays .

- Methyl vs. ethyl groups : Larger alkyl chains (e.g., ethyl) on the pyrazole reduce aqueous solubility but improve binding affinity to hydrophobic enzyme pockets .

Structure-activity relationship (SAR) models should integrate DFT calculations to predict electronic effects .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) between batches be resolved?

- Solvent effects : Chemical shifts vary with deuterated solvents (CDCl3 vs. DMSO-d6). Referencing internal standards (e.g., TMS) ensures consistency .

- Tautomerism : The pyrazole-phenol system may exhibit keto-enol tautomerism, altering NMR profiles. Variable-temperature NMR can identify dynamic equilibria .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities from solution-phase data .

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps .

- Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) can be reused for cost-effective scaling .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab differences. For example, IC50 values in cancer cells may vary due to mitochondrial activity thresholds .

- Solubility factors : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution without cytotoxicity .

- Metabolite interference : LC-MS/MS can differentiate parent compound effects from metabolites in activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.